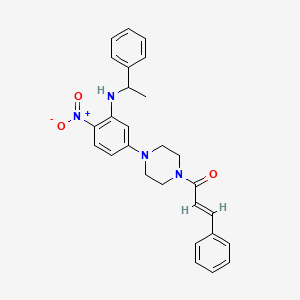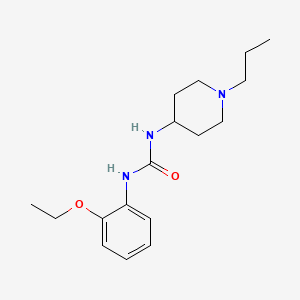![molecular formula C17H24N4O3 B5377608 N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as ADMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADMP is a piperidine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective, analgesic, and anti-inflammatory effects. N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and neuropathic pain. In addition, N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been used to study the role of the sigma-1 receptor in various physiological and pathological processes.
Mécanisme D'action
The exact mechanism of action of N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been shown to modulate the activity of ion channels and receptors, including NMDA receptors and voltage-gated calcium channels.
Biochemical and Physiological Effects:
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, acetylcholine, and glutamate. N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been shown to reduce oxidative stress and inflammation. In addition, N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to improve mitochondrial function and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor and can be used to study the role of this receptor in various physiological and pathological processes. N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in animal studies. In addition, N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One potential direction is to further investigate its neuroprotective and analgesic effects in animal models of neurological disorders and pain. Another potential direction is to study the role of the sigma-1 receptor in cancer biology and the potential of N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide as a cancer therapy. In addition, further studies are needed to determine the safety and efficacy of N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in humans and to develop more stable and selective sigma-1 receptor ligands.
Méthodes De Synthèse
The synthesis of N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves the reaction between 4-(3-aminophenyl)piperidine and N,N-dimethyl-2,2-dimethylpropanamide in the presence of acetic anhydride. The resulting product is then purified using column chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Propriétés
IUPAC Name |
4-N-(3-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)18-14-5-4-6-15(11-14)19-16(23)13-7-9-21(10-8-13)17(24)20(2)3/h4-6,11,13H,7-10H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPZOPHWOYQBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5377530.png)
![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377547.png)
![(4aS*,8aR*)-6-[(5-chloro-2-thienyl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377563.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5377570.png)
![N-methyl-5-(1,4-oxazepan-4-ylmethyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5377575.png)
![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377576.png)
![3-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5377586.png)


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B5377600.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5377616.png)

